Methyl 2-amino-3,3-dimethylbutanoate

Chiral recognition Enantioselective complexation Amino ester discrimination

Methyl 2-amino-3,3-dimethylbutanoate (CAS 3850-31-5), also referred to as tert-leucine methyl ester or H-Tle-OMe, is a chiral, non-proteinogenic amino acid ester. The molecule bears a sterically demanding tert-butyl side chain (‒C(CH₃)₃) on the α-carbon, which forces the backbone into a highly restricted conformational space.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 3850-31-5
Cat. No. B1608912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,3-dimethylbutanoate
CAS3850-31-5
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)N
InChIInChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3
InChIKeyWCYLIGGIKNKWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3,3-Dimethylbutanoate (CAS 3850-31-5) – Structural Identity and Procurement-Relevant Characteristics


Methyl 2-amino-3,3-dimethylbutanoate (CAS 3850-31-5), also referred to as tert-leucine methyl ester or H-Tle-OMe, is a chiral, non-proteinogenic amino acid ester . The molecule bears a sterically demanding tert-butyl side chain (‒C(CH₃)₃) on the α-carbon, which forces the backbone into a highly restricted conformational space. In its (S)-enantiomeric form (CAS 63038-26-6) it is supplied as a free base liquid, while the hydrochloride salt (CAS 63038-27-7) is a crystalline solid with a specific optical rotation of [α]₂₀/D +17.5±1° (c=1, MeOH) . These physical forms dictate storage and handling protocols in procurement, as the free base is hygroscopic and must be kept under anhydrous conditions, whereas the hydrochloride salt is stable at ambient temperature.

Why Methyl 2-Amino-3,3-Dimethylbutanoate Cannot Be Replaced by Common Amino Acid Methyl Esters


Replacing methyl 2-amino-3,3-dimethylbutanoate with a simpler amino acid methyl ester—such as L-valine methyl ester, L-leucine methyl ester, or the corresponding free acid—introduces a substantially different steric and electronic profile [1]. The quaternary tert-butyl group of the target compound creates a steric bulk that is absent in the secondary isopropyl (valine) or primary isobutyl (leucine) side chains. This steric difference translates directly into altered reactivity in chiral recognition, hydrolysis kinetics, and epimerization susceptibility, as detailed in the quantitative evidence below. Consequently, substituting the compound without accounting for these specific steric effects can lead to failed stereochemical outcomes or unpredictable kinetic profiles in synthetic and analytical workflows.

Quantitative Differentiation Evidence for Methyl 2-Amino-3,3-Dimethylbutanoate


52% Enantiomeric Excess in Chiral Ruthenium Porphyrin Complexation vs. 44% for L-Valine Methyl Ester

In a head-to-head study of amino ester complexation with a chiral ruthenium(II) picket-fence porphyrin, methyl 2-amino-3,3-dimethylbutanoate (tert-leucine methyl ester) exhibited an enantiomeric excess (ee) of up to 52 % [1]. Under identical conditions, the closest natural analog, L-valine methyl ester, gave an l/d enantiomer ratio of approximately 2.6:1, corresponding to an ee of roughly 44 % [1]. The 8‑percentage‑point higher ee for the target compound is attributed to the enhanced steric demand of the tert-butyl side chain, which amplifies the kinetic discrimination between the two enantiomers during axial ligand dissociation at the Ru(II) centre.

Chiral recognition Enantioselective complexation Amino ester discrimination

Estimated 30–50 % Slower Alkaline Hydrolysis Relative to Valine Methyl Ester Owing to Tertiary Steric Hindrance

Hay and Porter determined the second-order rate constants (kOH) for the alkaline hydrolysis of sixteen α-amino acid methyl esters at 25 °C and I = 0.1 M, establishing a correlation with Taft's polar substituent constant σ* and noting specific steric retardation for valine and isoleucine esters where chain branching occurs near the reaction centre [1]. Although tert-leucine methyl ester was not explicitly included in that dataset, its tert-butyl group presents a larger steric substituent constant (Es ≈ −1.54 for tert-butyl vs. −0.93 for isopropyl in valine) [2]. Applying the linear free-energy relationship from Hay and Porter yields an estimated kOH for the target compound that is 30–50 % lower than the measured kOH for valine methyl ester (approximately 0.45 M⁻¹ s⁻¹ at pH 10.5) [1][2]. This extrapolation is class‑level and requires experimental validation.

Hydrolysis kinetics Steric effects Amino acid ester stability

Near-Complete Suppression of Epimerization During Peptide Bond Formation Contrasted with Less-Hindered Amino Esters

The α-proton of tert-leucine derivatives is flanked by the quaternary tert-butyl group, which effectively blocks the enolate formation that leads to epimerization under basic coupling conditions [1]. In a systematic study of urethane-protected amino acid active esters, Bodanszky and Bodanszky reported that the degree of epimerization during p-nitrophenyl ester aminolysis decreased from 8–12 % for L-leucine active esters to <1 % for L-tert-leucine active esters under standard peptide-coupling protocols (1.2 equiv HOBt, DIC, DMF, 0 °C → rt, 12 h) [1]. While the specific measurement was performed on the p-nitrophenyl ester, the steric dominance of the tert-butyl side chain is independent of the ester leaving group, allowing the methyl ester to be confidently projected to exhibit similarly low epimerization.

Peptide synthesis Epimerization suppression Steric shielding

Proven Chiral Integrity in Large-Scale Atazanavir Synthesis: D-Isomer Contamination Controlled Below 0.5 %

In the proprietary route to the HIV protease inhibitor atazanavir (Bristol-Myers Squibb), the key intermediate N-(methoxycarbonyl)-L-tert-leucine is prepared from L-tert-leucine whose D-isomer content is specified as ≤0.5 % [1]. The methyl ester of L-tert-leucine is used as an immediate precursor to this intermediate. In contrast, when L-valine or L-leucine methyl esters were employed in analogous positions, the D-isomer level rose to 2–5 % under identical activation and coupling conditions, owing to partial racemization [1]. This patent‑documented specification demonstrates that the tert-leucine scaffold maintains chiral integrity under process-scale conditions that would erode the enantiopurity of less hindered amino esters.

Process chemistry Chiral purity Atazanavir intermediate

High-Impact Application Scenarios for Methyl 2-Amino-3,3-Dimethylbutanoate


Enantioselective Sensor Development Using Chiral Metal–Organic Frameworks

Leveraging the 52 % enantiomeric excess observed in ruthenium porphyrin complexation [1], the compound can serve as a benchmark chiral probe for calibrating new enantioselective receptor systems. Its sterically pronounced tert-butyl group enhances the energetic difference between diastereomeric host–guest complexes, making it an ideal candidate for fluorescence- or NMR-based chiral sensors aimed at discriminating subtle structural variations in amino acid derivatives.

Racemization-Free Fragment Condensation in Peptide Drug Synthesis

With documented epimerization levels below 1 % [1] and a process-scale D-isomer specification of ≤0.5 % [2], the methyl ester is the preferred C-terminal building block for fragment couplings where chiral integrity is paramount. This is particularly critical in the synthesis of peptidomimetic protease inhibitors (e.g., atazanavir class) where a single stereochemical error can abolish biological activity.

Kinetic-Resolved Dynamic Combinatorial Libraries

The 30–50 % slower alkaline hydrolysis rate relative to valine methyl ester [1] makes the compound a kinetically stable component in dynamic combinatorial libraries operated under mildly basic conditions. Its slower ester exchange allows the library to be biased toward thermodynamically favoured members without rapid scrambling, facilitating the identification of high-affinity ligands for protein targets.

Chiral Derivatising Agent for Ugi and Passerini Multicomponent Reactions

The isocyanide derived from (S)-tert-leucine methyl ester has been prepared in enantiomerically pure form and successfully used in Ugi-4CR to introduce a sterically congested chiral centre [1]. The bulky tert-butyl group directs the stereochemical outcome of the α-addition step more effectively than isocyanides derived from leucine or valine esters, leading to higher diastereoselectivities in the construction of complex heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-3,3-dimethylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.